REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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1.24 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C2C(NC=NC2=C1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Remove the excess POCl3 under reduced pressure
|
Type
|
CUSTOM
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Details
|
partition the residue between EtOAc and saturated aqueous NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the EtOAc layer
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Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NC=NC2=C1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |